4-(1H-imidazol-1-yl)pyridine
Overview
Description
4-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
4-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or act as antioxidants .
Biochemical Pathways
Imidazole is a key component of several important biochemical pathways. It is a part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also a structural moiety of purines, which are essential components of nucleic acids . Therefore, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the effects could be diverse, ranging from antimicrobial action to modulation of inflammatory responses.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH and temperature could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with this compound, influencing its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyridine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives such as dihydropyridine or dihydroimidazole.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Pyridine: A simpler structure with only the pyridine ring.
4-(1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 4-(1H-imidazol-1-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-imidazol-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMBEDJCZRWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309602 | |
Record name | 4-(1H-Imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-16-7 | |
Record name | 4-(1H-Imidazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25700-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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